molecular formula C2H3KOS2 B1310698 Potassium methylxanthate CAS No. 2667-20-1

Potassium methylxanthate

Cat. No. B1310698
CAS RN: 2667-20-1
M. Wt: 146.28 g/mol
InChI Key: PEEXCRJDFUVJRT-UHFFFAOYSA-M
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Description

Potassium methylxanthate is a chemical compound that is not directly discussed in the provided papers. However, related compounds such as potassium hexatitanate and potassium ethylxanthate are mentioned, which can provide indirect information about the properties and behaviors of this compound. This compound is likely to be used in similar applications to these compounds, such as in the flotation of sulfide ores and as a ligand in coordination chemistry .

Synthesis Analysis

The synthesis of this compound is not explicitly described in the provided papers. However, a related compound, potassium ethylxanthate, is synthesized and studied for its electrochemical behavior with copper . Similarly, this compound can be synthesized under room temperature conditions and used to form complexes with metals such as palladium, as seen in the synthesis of [Pd(Me-Xanthate)_2] .

Molecular Structure Analysis

The molecular structure of this compound is not directly analyzed in the provided papers. However, the structure of a related compound, potassium ethylxanthate, is studied in the context of its electrochemical behavior and interaction with copper . The molecular structure of this compound would be expected to be similar, with a bidentate ligand coordinating to metal ions in solution and forming a distorted square planar geometry in the solid state, as observed in the palladium complex .

Chemical Reactions Analysis

The chemical reactions involving this compound are not detailed in the provided papers. However, the reactivity of similar xanthate compounds is discussed. For instance, potassium ethylxanthate reacts with copper to form a cuprous xanthate film, which can inhibit the electrodissolution of copper . This compound may undergo similar reactions with metal ions, forming complexes and influencing the electrochemical properties of the metals.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly reported in the provided papers. However, the properties of related xanthate compounds can provide insights. For example, potassium ethylxanthate's interaction with copper suggests that xanthates can form films on metal surfaces and affect their electrochemical behavior . The photodegradation study of methylene blue and rhodamine B dyes using potassium hexatitanate nanoparticles and nanotubes indicates that potassium-containing compounds can have significant photocatalytic properties under UV light . This compound may share similar properties due to its related chemical structure.

Scientific Research Applications

Structure-Bioactivity Relationships of Methylxanthines

Methylxanthines, including compounds structurally related to xanthates, are explored for their bioactivity across neurodegenerative diseases, respiratory conditions, diabetes, and cancer. Despite toxicity concerns at high doses, their potential as adjuvant therapy agents and in functional foods is significant, suggesting a promising avenue for future research into targeted molecules based on methylxanthine structures for more specific and effective outcomes (Monteiro et al., 2016).

Pharmacological Potential of Methylxanthines

This review discusses the widespread use of methylxanthines in daily diets and their pharmacological applications, including use as central nervous system stimulants and in treating neurodegenerative diseases and diabetes. The paper highlights the need for a balanced view on the beneficial effects versus toxicity concerns, underscoring the ongoing relevance of methylxanthines in scientific research and potential therapeutic applications (Monteiro et al., 2019).

Electrochemical Behaviour of Copper with Potassium Ethylxanthate

Investigating the interactions of copper with potassium ethylxanthate can shed light on the electrochemical processes relevant to the mining industry, such as flotation techniques for ore processing. This study provides insights into the formation of a cuprous xanthate film on copper in the presence of potassium ethylxanthate, illustrating the compound's importance in mineral extraction and processing (Becerra et al., 1987).

Effects of Flotation Reagents on Microbial Activities

The impact of various flotation reagents, including xanthates, on the activities of bioleaching bacteria such as Leptospirillum ferrooxidans and Acidithiobacillus ferrooxidans is critical for optimizing biometallurgical processes. Understanding the sensitivity of these bacteria to xanthates aids in selecting appropriate reagents for efficient metal extraction from ores (Jafari et al., 2016).

Safety and Hazards

Potassium methylxanthate is a flammable solid and is harmful if swallowed . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . If swallowed, immediate medical assistance should be sought .

Relevant Papers

The paper “The reaction of potassium xanthates with five-membered cyclic carbonates: selectivity of the underlying cascade reactions and mechanistic insights” provides valuable information about the reactions of potassium xanthates .

Mechanism of Action

Target of Action

Potassium methylxanthate primarily targets five-membered cyclic carbonates such as ethylene carbonate (EC) and propylene carbonate (PC) . These cyclic carbonates play a crucial role in various chemical reactions, serving as the primary substrates for the action of this compound.

Mode of Action

The compound interacts with its targets through a cascade of reactions carried out under catalyst-free conditions . The reaction between this compound and the cyclic carbonates leads to the intensive evolution of both CO2 and COS, along with the simultaneous formation of a rich precipitate . This precipitate consists of various alkoxides, including potassium ethane-1,2-bis(olate) for EC-based reactions and potassium propane-1,2-bis(olate) for PC-based reactions .

Biochemical Pathways

The affected pathways involve the formation of alkoxide-terminated sulfides and polyalkylene sulfides . The distribution between these major products varies considerably with variation in the parameters of the reaction . For instance, by applying reduced pressure conditions and a temperature equal to 90°C, up to 95% selectivity towards the formation of alkoxide-terminated sulfide was achieved .

Pharmacokinetics

The compound’s interaction with its targets and the resulting changes suggest that its bioavailability may be influenced by factors such as temperature and pressure conditions .

Result of Action

The molecular and cellular effects of this compound’s action include the formation of various alkoxides and alkoxide-terminated sulfides . The resulting liquid phase contains polyalkylene sulfides whose number average molecular weight was found to be in the range of 400–550 Da for EC-based oligomers and 300–400 Da for PC-based oligomers .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors such as temperature and pressure . For instance, a shift in balance between products towards the formation of sulfur-containing products occurs with an appropriate increase in the temperature of the reaction .

properties

IUPAC Name

potassium;methoxymethanedithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4OS2.K/c1-3-2(4)5;/h1H3,(H,4,5);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEEXCRJDFUVJRT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=S)[S-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3KOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801034432
Record name Potassium methylxanthate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801034432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2667-20-1
Record name Potassium methylxanthate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002667201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium methylxanthate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801034432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium methylxanthate
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Potassium methylxanthate
Reactant of Route 3
Potassium methylxanthate

Q & A

Q1: What is the role of potassium methylxanthate in the synthesis of arsenious methylxanthate?

A1: this compound serves as a key reagent in synthesizing arsenious methylxanthate. The research paper describes a process where an aqueous solution of sodium arsenite is combined with this compound. This mixture is then acidified with hydrochloric acid to a pH of 1.0 while being cooled with ice []. This process leads to the precipitation of arsenious methylxanthate powder.

Q2: What is the structure of the arsenious methylxanthate formed using this compound, and how is this structure confirmed?

A2: The arsenious methylxanthate formed using this compound crystallizes into a rhombohedral form (α form) with the space group R3 []. X-ray crystallography studies reveal that the structure is isostructural with arsenious ethylxanthate. The molecule exhibits a distorted octahedral arrangement around the central arsenic atom, coordinated by six sulfur atoms. Three sulfur atoms are closer to the arsenic atom at a distance of 2.298(1) Å, while the other three are further away at 2.992(1) Å. The As-S bonds with the shorter distances show a significant electron density peak, indicating a covalent bond character [].

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